2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
The compound 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one features a hybrid heterocyclic architecture. Its core structure comprises:
- A 4,5-dihydro-1H-pyrazolyl ring substituted with a 4-methylphenyl group (enhancing lipophilicity) and a thiophen-2-yl group (imparting π-electron richness).
- An ethanone linker bridging the two heterocyclic systems, enabling conformational flexibility.
Molecular formula and mass data for structurally related compounds (e.g., hydroxyl-substituted analogs) are available in (MFCD08141587, RN 900013-16-3) . Computational tools like SHELXL () and Multiwfn () are critical for structural refinement and electronic property analysis, respectively .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5OS/c1-19-8-10-20(11-9-19)25-17-24(26-7-4-16-35-26)31-33(25)27(34)18-32-14-12-21(13-15-32)28-29-22-5-2-3-6-23(22)30-28/h2-11,16,21,25H,12-15,17-18H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPULVSAXLGUTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCC(CC3)C4=NC5=CC=CC=C5N4)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and electronic properties are contextualized below against analogs with variations in core heterocycles, substituents, and linker groups.
Table 1: Structural and Functional Comparison
*Molecular weights estimated from analogous structures in cited evidence.
Key Comparisons
Core Heterocycles Benzodiazole vs. Benzothiazole (): The target’s benzodiazole provides dual nitrogen atoms for hydrogen bonding, whereas benzothiazole’s sulfur atom enhances polarizability and redox activity . Dihydro-pyrazole vs.
Substituent Effects
- 4-Methylphenyl (Target) vs. 4-Hydroxyphenyl () : Methyl enhances lipophilicity (logP ~3.8 estimated), favoring membrane permeability, while hydroxyl increases aqueous solubility (clogP ~2.5) but may limit blood-brain barrier penetration .
- Thiophen-2-yl (Target) vs. Phenyl () : Thiophene’s electron-rich sulfur atom strengthens π-π interactions with aromatic protein residues compared to phenyl .
Linker and Functional Groups Ethanone (Target) vs. Prop-2-en-1-one (): The ethanone linker offers greater rotational freedom than the conjugated enone in , which may restrict conformation but enhance UV absorption .
SHELXL Refinement (): Crystallographic data for analogs (e.g., ) indicate planar geometries for the dihydro-pyrazole and benzodiazole rings, critical for packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
